2-(benzylthio)-5-chloro-4,6-dimethylnicotinonitrile
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Overview
Description
2-(Benzylthio)-5-chloro-4,6-dimethylnicotinonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a member of the nicotinonitrile family, which has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 2-(benzylthio)-5-chloro-4,6-dimethylnicotinonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are both involved in the development of various diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(benzylthio)-5-chloro-4,6-dimethylnicotinonitrile in lab experiments is its relatively simple synthesis method and high yield. In addition, it has been found to exhibit a wide range of biological activities, making it a versatile compound for drug discovery. However, one limitation is that its exact mechanism of action is not fully understood, which may make it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-(benzylthio)-5-chloro-4,6-dimethylnicotinonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Another area of interest is its potential as an antibacterial and antifungal agent, as it has been shown to exhibit activity against various strains of bacteria and fungi. Additionally, research on its potential as an anti-inflammatory agent and its effects on oxidative stress and inflammation may lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 2-(benzylthio)-5-chloro-4,6-dimethylnicotinonitrile involves the reaction of 2-chloro-5-nitro-4,6-dimethylpyridine with benzyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium borohydride to obtain the final compound. This process has been optimized to achieve a high yield of the desired product.
Scientific Research Applications
2-(Benzylthio)-5-chloro-4,6-dimethylnicotinonitrile has been found to exhibit various biological activities, making it a promising candidate for drug discovery. It has been shown to have antitumor, antifungal, and antibacterial properties. In addition, it has been found to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-benzylsulfanyl-5-chloro-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-13(8-17)15(18-11(2)14(10)16)19-9-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWQEEPJRQFRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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